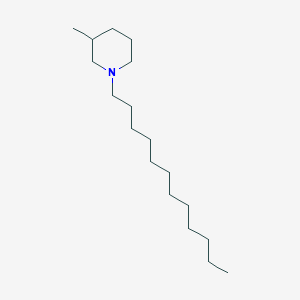![molecular formula C17H27IN2S B14276376 N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea CAS No. 140411-23-0](/img/structure/B14276376.png)
N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a tert-butyl group, an iodine atom, and two isopropyl groups attached to a phenyl ring, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-2,6-di(propan-2-yl)aniline.
Formation of Thiourea: The aniline derivative is then reacted with tert-butyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function. The iodine atom and isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N’-[4-chloro-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-bromo-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-fluoro-2,6-di(propan-2-yl)phenyl]thiourea
Uniqueness
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The combination of tert-butyl and isopropyl groups also contributes to its steric and electronic characteristics, making it distinct from other thiourea derivatives.
Propiedades
Número CAS |
140411-23-0 |
|---|---|
Fórmula molecular |
C17H27IN2S |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-tert-butyl-3-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C17H27IN2S/c1-10(2)13-8-12(18)9-14(11(3)4)15(13)19-16(21)20-17(5,6)7/h8-11H,1-7H3,(H2,19,20,21) |
Clave InChI |
NQEIBTMMHHFHJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



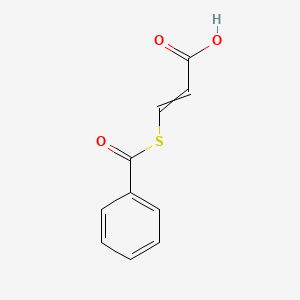
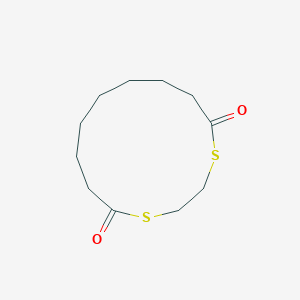
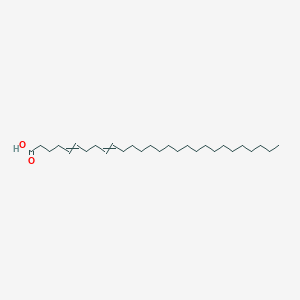
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
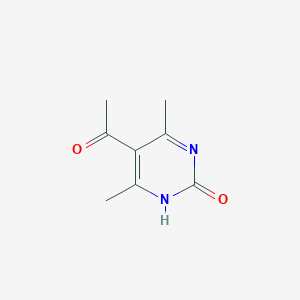
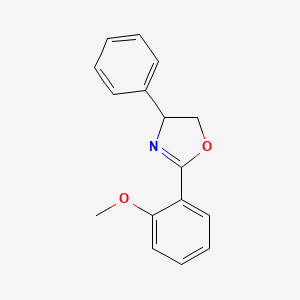
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
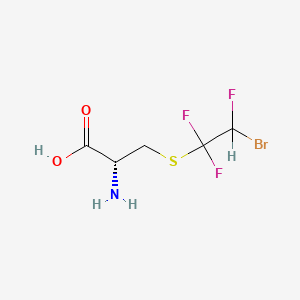
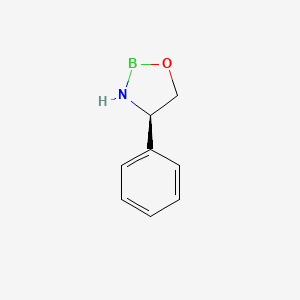
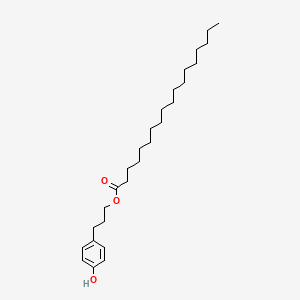
silane](/img/structure/B14276379.png)
